molecular formula C11H20N2O B2675863 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propan-1-amine CAS No. 1367970-88-4

3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propan-1-amine

Cat. No.: B2675863
CAS No.: 1367970-88-4
M. Wt: 196.294
InChI Key: SRVMYEPMRLEUSG-UHFFFAOYSA-N
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Description

3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propan-1-amine is an organic compound featuring an oxazole ring substituted with tert-butyl and methyl groups

Scientific Research Applications

3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propan-1-amine typically involves the formation of the oxazole ring followed by the introduction of the propan-1-amine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The tert-butyl and methyl groups are introduced through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process would be optimized for yield and purity, often involving catalytic reactions and purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or alkylating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction could produce various reduced forms of the oxazole ring.

Mechanism of Action

The mechanism of action of 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The tert-butyl and methyl groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propan-2-amine: Similar structure but with a different position of the amine group.

    3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)butan-1-amine: Similar structure but with an extended carbon chain.

Uniqueness

3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propan-1-amine is unique due to its specific substitution pattern on the oxazole ring, which can influence its chemical reactivity and biological activity. The presence of both tert-butyl and methyl groups provides distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-tert-butyl-4-methyl-1,3-oxazol-5-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-8-9(6-5-7-12)14-10(13-8)11(2,3)4/h5-7,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVMYEPMRLEUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C(C)(C)C)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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